4-((E)-{[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol
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Overview
Description
4-((E)-{[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a triazole ring, and a benzenediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring by reacting 3-pyridinecarboxaldehyde with thiosemicarbazide under acidic conditions to yield 3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazole.
Condensation Reaction: The triazole derivative is then subjected to a condensation reaction with 1,2-benzenediol in the presence of an appropriate catalyst, such as p-toluenesulfonic acid, to form the final product.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions, higher yields, and reduced reaction times. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-((E)-{[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, pyridine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Alkylated or acylated benzenediol derivatives.
Scientific Research Applications
4-((E)-{[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific electronic, optical, or catalytic properties.
Chemical Biology: The compound can serve as a probe to study biological processes and interactions at the molecular level.
Industry: It can be utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((E)-{[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-((E)-[(2,2-Difluoroethyl)imino]methyl}-5-hydroxy-6-methyl-3-pyridinyl)methyl dihydrogen phosphate .
- Thiazole derivatives .
Uniqueness
4-((E)-{[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol is unique due to its combination of a triazole ring with a benzenediol moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broad range of activities compared to other similar compounds.
Properties
Molecular Formula |
C14H11N5O2S |
---|---|
Molecular Weight |
313.34 g/mol |
IUPAC Name |
4-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H11N5O2S/c20-11-4-3-9(6-12(11)21)7-16-19-13(17-18-14(19)22)10-2-1-5-15-8-10/h1-8,20-21H,(H,18,22)/b16-7+ |
InChI Key |
IABJNKOHNGHMJY-FRKPEAEDSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)O)O |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
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